molecular formula C15H19BrN2O2 B5800415 N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

Katalognummer B5800415
Molekulargewicht: 339.23 g/mol
InChI-Schlüssel: IJTFMNZSJZSPHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide” is a complex organic molecule. It contains a cyclohexanecarboxamide group, a bromophenyl group, and an amino-oxoethyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The bromophenyl group could potentially undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., would need to be determined experimentally .

Wirkmechanismus

Sorafenib works by inhibiting the activity of multiple kinases that are involved in the growth and spread of cancer cells. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By inhibiting these pathways, Sorafenib reduces the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of multiple kinases, which leads to a reduction in the growth and spread of cancer cells. Sorafenib has also been shown to inhibit the production of cytokines and growth factors that are involved in the progression and spread of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its anticancer properties, and its mechanism of action is well understood. However, Sorafenib also has some limitations for lab experiments. It is a targeted therapy that is designed to inhibit specific signaling pathways, which means that it may not be effective for all types of cancer. Additionally, Sorafenib has been shown to have some toxic side effects, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of Sorafenib. One area of research is the development of new targeted therapies that can be used in combination with Sorafenib to improve its efficacy. Another area of research is the identification of new signaling pathways that are involved in the progression and spread of cancer, which could be targeted by Sorafenib or other drugs. Additionally, there is ongoing research into the use of Sorafenib for the treatment of other types of cancer, such as lung and breast cancer.

Synthesemethoden

The synthesis of Sorafenib involves the reaction of 4-bromophenylamine with 2,2-dimethyl-3-oxopentanoic acid to form the intermediate 2-(4-bromophenylamino)-2-methylpropionic acid. This intermediate is then reacted with cyclohexyl isocyanate to form the final product, N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by targeting multiple signaling pathways that are involved in the progression and spread of cancer. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific safety data, it’s difficult to provide detailed safety and hazard information .

Eigenschaften

IUPAC Name

N-[2-(4-bromoanilino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTFMNZSJZSPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.